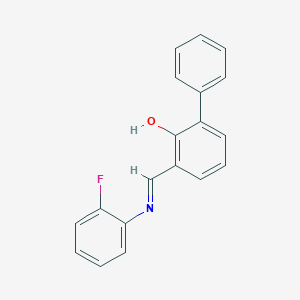
N-(3-Phenylsalicylidene)-2-tert-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylsalicylidene)-2-tert-butylaniline (PBTA) is an organic compound consisting of a phenyl group linked to a tert-butyl group, which is then attached to an aniline group. PBTA is a derivative of salicylic acid and is used in a variety of scientific research applications. PBTA is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
Applications De Recherche Scientifique
N-(3-Phenylsalicylidene)-2-tert-butylaniline is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used as a reagent to synthesize other compounds. In materials science, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to create polymers and other materials with unique properties. In biochemistry, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to study the structure and function of proteins and other biomolecules.
Mécanisme D'action
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a unique mechanism of action that is highly dependent on its structure. The phenyl group of N-(3-Phenylsalicylidene)-2-tert-butylaniline is able to interact with the hydrophobic regions of proteins, while the tert-butyl group is able to interact with the hydrophilic regions of proteins. The aniline group is able to interact with both hydrophobic and hydrophilic regions of proteins. This allows N-(3-Phenylsalicylidene)-2-tert-butylaniline to interact with and modulate the activity of proteins in a variety of ways.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. N-(3-Phenylsalicylidene)-2-tert-butylaniline has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline has been shown to have anti-cancer activity, as well as neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Phenylsalicylidene)-2-tert-butylaniline has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is highly soluble in water and has a low toxicity. However, there are some limitations to consider when using N-(3-Phenylsalicylidene)-2-tert-butylaniline in lab experiments. N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very soluble in organic solvents and can be difficult to purify. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very stable in acidic or basic solutions and can be easily hydrolyzed.
Orientations Futures
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop more efficient and environmentally friendly ways of synthesizing organic compounds. N-(3-Phenylsalicylidene)-2-tert-butylaniline could also be used to develop new materials with unique properties. Finally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop new techniques for studying the structure and function of proteins and other biomolecules.
Méthodes De Synthèse
N-(3-Phenylsalicylidene)-2-tert-butylaniline can be synthesized through a series of chemical reactions. The first step is to react salicylic acid with a tert-butyl bromide in the presence of a base, such as triethylamine, to form a tert-butyl ester of salicylic acid. The ester can then be reacted with an aniline derivative, such as aniline hydrochloride, to form N-(3-Phenylsalicylidene)-2-tert-butylaniline. The reaction can be carried out in a variety of solvents, such as dichloromethane, and is usually completed in a few hours.
Propriétés
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNZXDRVYREGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-tert-butylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


